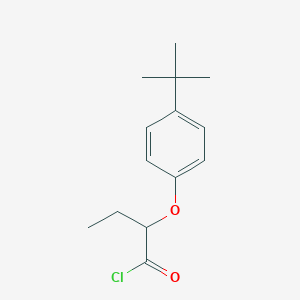
tert-Butyl 4-oxo-3-(trifluoroacetyl)piperidine-1-carboxylate
Vue d'ensemble
Description
tert-Butyl 4-oxo-3-(trifluoroacetyl)piperidine-1-carboxylate is an organic compound with the molecular formula C12H16F3NO4. It is a piperidine derivative, characterized by the presence of a trifluoroacetyl group and a tert-butyl ester. This compound is used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
tert-Butyl 4-oxo-3-(trifluoroacetyl)piperidine-1-carboxylate is used in scientific research for:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceuticals: It is used in the development of new drugs, particularly those targeting the central nervous system.
Agrochemicals: This compound is used in the synthesis of pesticides and herbicides.
Material Science: It is used in the development of new materials with specific properties
Méthodes De Préparation
The synthesis of tert-Butyl 4-oxo-3-(trifluoroacetyl)piperidine-1-carboxylate typically involves the reaction of 3-hydroxy-4-(trifluoroacetyl)piperidine-1-carboxylate with an appropriate esterification reagent such as tert-butyl bromide. The reaction is carried out under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
tert-Butyl 4-oxo-3-(trifluoroacetyl)piperidine-1-carboxylate undergoes various chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Mécanisme D'action
The mechanism of action of tert-Butyl 4-oxo-3-(trifluoroacetyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group enhances its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound it is interacting with .
Comparaison Avec Des Composés Similaires
Similar compounds to tert-Butyl 4-oxo-3-(trifluoroacetyl)piperidine-1-carboxylate include:
- tert-Butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate
- tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
These compounds share similar structural features but differ in the position and nature of the substituents. The presence of the trifluoroacetyl group in this compound makes it unique in terms of its reactivity and applications .
Propriétés
IUPAC Name |
tert-butyl 4-oxo-3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO4/c1-11(2,3)20-10(19)16-5-4-8(17)7(6-16)9(18)12(13,14)15/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHNDMPEIUPCNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693140 | |
| Record name | tert-Butyl 4-oxo-3-(trifluoroacetyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
733757-79-4 | |
| Record name | tert-Butyl 4-oxo-3-(trifluoroacetyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-Fluorophenyl)methoxy]-3-methoxybenzoyl chloride](/img/structure/B1393929.png)
![3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393930.png)


![3-Ethoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1393941.png)


![2-[(2-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393946.png)

![4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1393948.png)


